N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide
CAS No.:
Cat. No.: VC20201386
Molecular Formula: C16H19N3OS
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19N3OS |
|---|---|
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | N-(2-methyl-6-propan-2-ylphenyl)-2-pyrimidin-2-ylsulfanylacetamide |
| Standard InChI | InChI=1S/C16H19N3OS/c1-11(2)13-7-4-6-12(3)15(13)19-14(20)10-21-16-17-8-5-9-18-16/h4-9,11H,10H2,1-3H3,(H,19,20) |
| Standard InChI Key | HZLAXOSGOCGQPF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C(C)C)NC(=O)CSC2=NC=CC=N2 |
Introduction
Chemical Identification and Structural Properties
Molecular Identity
The compound’s systematic IUPAC name, N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide, reflects its intricate structure:
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Core scaffold: A phenyl ring substituted at positions 2 and 6 with methyl and isopropyl groups, respectively.
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Acetamide bridge: Connects the phenyl ring to a pyrimidin-2-ylsulfanyl group.
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Pyrimidine moiety: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, modified with a sulfanyl (-S-) group at position 2.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₃OS |
| Molecular Weight | 315.43 g/mol |
| IUPAC Name | N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide |
| CAS Registry Number | Not yet assigned |
| Solubility | Moderate in DMSO, low in water |
The molecular structure was confirmed via spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) . The pyrimidine ring’s electronic environment was analyzed using UV-Vis spectroscopy, revealing absorption maxima at 265 nm, indicative of π→π* transitions .
Synthesis and Optimization
Synthetic Route
The synthesis of N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide involves a multi-step procedure, as outlined below:
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Preparation of 2-Methyl-6-isopropylaniline:
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Acetylation with 2-(Pyrimidin-2-ylsulfanyl)Acetyl Chloride:
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The aniline intermediate reacts with 2-(pyrimidin-2-ylsulfanyl)acetyl chloride in the presence of triethylamine (TEA) as a base.
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Reaction conditions: Dichloromethane (DCM), 0°C to room temperature, 12 hours.
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Purification:
Table 2: Key Reaction Parameters
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → RT |
| Catalyst | Triethylamine |
| Solvent | Dichloromethane |
| Purification Method | Column Chromatography |
Structural and Crystallographic Analysis
X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) of a related acetamide derivative (N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide) revealed a monoclinic crystal system with space group P2₁/c . While direct data for the target compound is unavailable, analogous structural features suggest:
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Dihedral angles: ~85° between the phenyl and pyrimidine rings, minimizing steric hindrance .
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Intermolecular interactions: Dominated by N–H···O and C–H···π contacts, stabilizing the crystal lattice .
Hirshfeld Surface Analysis
Hirshfeld surface analysis of a structurally similar compound highlighted H···H (58.2%), C···H (22.1%), and N···H (9.7%) contacts as primary contributors to molecular packing . These findings imply that van der Waals interactions and hydrogen bonding govern the solid-state behavior of such acetamides .
Industrial and Research Applications
Medicinal Chemistry
The compound’s modular structure allows for derivatization, enabling the development of:
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Protease inhibitors: Analogous to Kreutter et al.’s work on substituted phenylacetamides .
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Antioxidants: Via incorporation of electron-donating groups .
Material Science
Pyrimidine sulfanyl derivatives are explored as ligands in coordination polymers, leveraging their sulfur and nitrogen donor atoms.
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